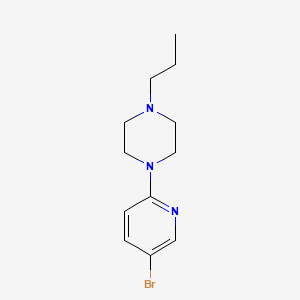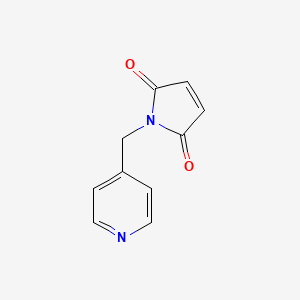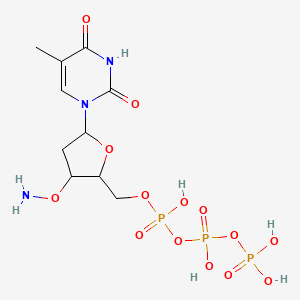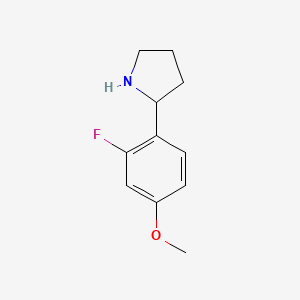
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound often used in organic synthesis and pharmaceutical research. It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butyl ester group, which is a common protecting group in organic chemistry. The compound’s chirality and functional groups make it a versatile intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst such as sulfuric acid.
Formylation: The amino group is then formylated using formic acid or a formylating agent like ethyl formate under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Where reagents are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: (S)-2-Carboxyaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
Reduction: (S)-2-Hydroxymethylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
Substitution: Various amide derivatives depending on the acylating agent used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: In the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism by which (S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, blocking substrate access.
Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities.
N-Boc-pyrrolidine-2-carboxylic acid: A similar compound with a different protecting group.
Pyrrolidine-2-carboxylic acid derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis and chiral drug development.
This compound’s versatility and reactivity make it a crucial tool in both academic research and industrial applications, contributing to advancements in various scientific fields.
Eigenschaften
Molekularformel |
C11H20N2O3 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
tert-butyl 2-(formamidomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(13)7-12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
JXMNLOJYGIKZEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)
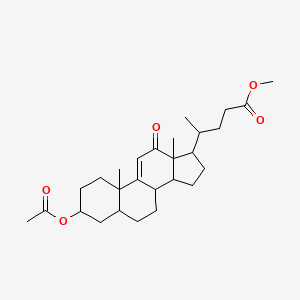


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)
